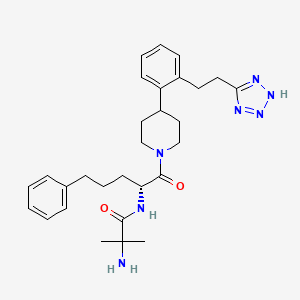
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate is an organofluorine compound known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate can be synthesized through a reaction between ethyl chloroformate and 1H,1H,2H,2H-perfluorohexanol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 1H,1H,2H,2H-perfluorohexanol and ethyl carbonate.
Transesterification: It can react with other alcohols to form different carbonates.
Reduction: Under specific conditions, it can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: 1H,1H,2H,2H-perfluorohexanol and ethyl carbonate.
Transesterification: Various alkyl carbonates.
Reduction: 1H,1H,2H,2H-perfluorohexanol.
Scientific Research Applications
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Employed in the development of fluorinated surfactants and biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
Industry: Applied in the production of coatings, lubricants, and specialty polymers due to its low surface energy and chemical resistance.
Mechanism of Action
The mechanism by which ethyl 1H,1H,2H,2H-perfluorohexyl carbonate exerts its effects is primarily through its interaction with other molecules via its fluorinated tail. The perfluorinated chain provides hydrophobic and lipophobic properties, making it an excellent surfactant and barrier material. Its molecular targets include hydrophobic surfaces and interfaces, where it can form stable, low-energy films.
Comparison with Similar Compounds
Similar Compounds
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorodecyl iodide
Uniqueness
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate stands out due to its specific combination of a carbonate ester and a perfluorinated tail. This structure imparts unique properties such as enhanced thermal stability and chemical resistance compared to other similar compounds. Its ability to form stable films and coatings makes it particularly valuable in industrial applications.
Properties
Molecular Formula |
C9H9F9O3 |
|---|---|
Molecular Weight |
336.15 g/mol |
IUPAC Name |
ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C9H9F9O3/c1-2-20-5(19)21-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-4H2,1H3 |
InChI Key |
QCDASHSHVAERGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


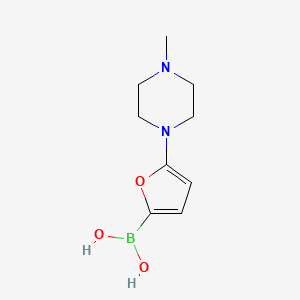
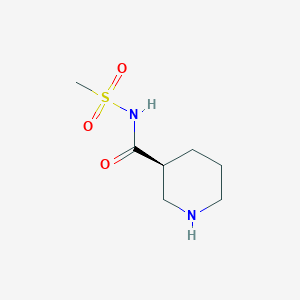


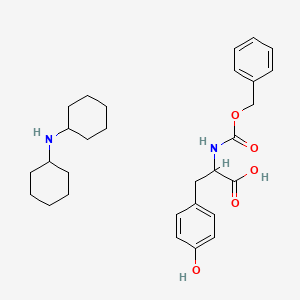

![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)
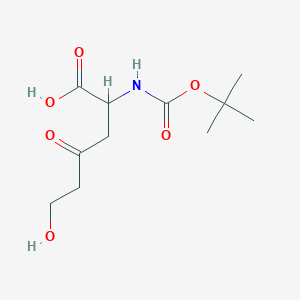
![(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B12083596.png)
![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)

